molecular formula C15H20N2O6 B2735755 (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid CAS No. 52634-64-7

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid

Cat. No. B2735755
CAS RN: 52634-64-7
M. Wt: 324.333
InChI Key: IHWGLUYBJLVDTL-LBPRGKRZSA-N
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Description

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid, also known as LY404187, is a compound that has been studied for its potential therapeutic applications in neurological disorders. It belongs to a class of compounds known as mGluR agonists, which act on the glutamate receptors in the brain to regulate neurotransmitter activity.

Mechanism Of Action

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid acts as a selective agonist for the group II metabotropic glutamate receptors (mGluR2/3) in the brain. These receptors play a key role in regulating neurotransmitter activity and synaptic plasticity. By activating these receptors, (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid can modulate the release of glutamate and other neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke. (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid in lab experiments is its selectivity for the mGluR2/3 receptors, which allows for more precise modulation of neurotransmitter activity. However, one limitation is that the compound has a relatively short half-life in vivo, which can make dosing and administration more challenging.

Future Directions

Future research on (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. It could also be studied in combination with other compounds or therapies to enhance its therapeutic effects. Additionally, further research could explore the potential of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid in other neurological disorders beyond Alzheimer's disease, schizophrenia, and depression.

Synthesis Methods

The synthesis of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(tert-butoxycarbonyl)-L-glutamic acid to form the protected amide intermediate. The final step involves deprotection of the amide using trifluoroacetic acid to yield (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid.

Scientific Research Applications

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid has been studied extensively for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.

properties

IUPAC Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-23-11-4-2-10(3-5-11)8-9-16-15(22)17-12(14(20)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,18,19)(H,20,21)(H2,16,17,22)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWGLUYBJLVDTL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid

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